1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Overview
Description
1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridinone core, which is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridinone core and the subsequent attachment of various functional groups. Common synthetic routes may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving precursors such as 2-aminopyridine and acetoacetic ester.
Functional Group Attachment:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridinone core can be reduced to form alcohols.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridinone Derivatives: Compounds with similar pyridinone cores but different functional groups.
Azetidinyl Compounds: Compounds containing the azetidinyl group.
Nicotinoyl Compounds: Compounds containing the nicotinoyl group.
Uniqueness
1,6-dimethyl-4-((1-(2-(methylthio)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-7-12(8-15(21)19(11)2)23-13-9-20(10-13)17(22)14-5-4-6-18-16(14)24-3/h4-8,13H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKNLIGSHMUMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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